molecular formula C11H9ClN2O B1289313 4-(Benzyloxy)-6-chloropyrimidine CAS No. 405930-65-6

4-(Benzyloxy)-6-chloropyrimidine

Cat. No. B1289313
M. Wt: 220.65 g/mol
InChI Key: KXDXFVQZZGSEBU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-chloropyrimidine is a chemical compound that serves as a key intermediate in the synthesis of various pyrimidine derivatives with potential biological activities. The compound is characterized by the presence of a benzyloxy substituent at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring. This structure provides a versatile platform for further chemical modifications, leading to the creation of compounds with diverse biological functions .

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-6-chloropyrimidine and its derivatives has been explored in several studies. A novel methodology involving intramolecular Friedel-Crafts cyclization has been developed to construct the core structure of related tricyclic pyrimido[4,5-b][1,4]benzodiazepines . Additionally, the compound has been used as a starting material for the synthesis of pyrimidine conjugates with antiviral activity, where nucleophilic substitution of chlorine was employed . Furthermore, the synthesis of pyrimidine derivatives of ascorbic acid analogs has been reported, which showed significant antitumor activities . These synthetic approaches highlight the compound's utility as a precursor in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-6-chloropyrimidine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The structural analysis has provided insights into the conformation and stereochemistry of the synthesized compounds, which is crucial for understanding their biological activities . For instance, polymorphism and hydrogen bonding patterns have been observed in benzylation and nitrosation products of related pyrimidine derivatives .

Chemical Reactions Analysis

The reactivity of 4-(Benzyloxy)-6-chloropyrimidine has been investigated through its involvement in various chemical reactions. These include its role in the inhibition of human O6-alkylguanine-DNA alkyltransferase (AGAT), where its derivatives have shown the ability to potentiate the cytotoxicity of chloroethylnitrosourea toward cancer cells . The compound has also been used in the synthesis of pyrimidine conjugates, where its chlorine atom is replaced through nucleophilic substitution reactions . Additionally, the benzyloxy group provides a handle for further functionalization, as seen in the synthesis of pyrimidine derivatives with antioxidant and radioprotective activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)-6-chloropyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties are critical for the compound's solubility, stability, and reactivity, which in turn affect its biological activity. For example, the introduction of fluorobenzyl or pyridylmethyl groups has been shown to modulate the compound's ability to inhibit AGAT and enhance the cytotoxicity of anticancer agents . The presence of the benzyloxy group also affects the compound's ability to scavenge free radicals and protect against radiation-induced oxidative stress .

Scientific Research Applications

HIV Inhibition Research

4-(Benzyloxy)-6-chloropyrimidine derivatives have been explored for their potential in HIV inhibition. A study synthesized a series of 2-amino-6-((4-aryldiazenyl)benzyloxy)-4-chloropyrimidine derivatives and evaluated their in vitro anti-HIV activity. Some compounds in this series showed effectiveness in inhibiting HIV-1 replication in cell cultures, highlighting their potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2014).

Nonlinear Optical (NLO) Applications

Pyrimidine derivatives, including those related to 4-(Benzyloxy)-6-chloropyrimidine, have shown promising applications in the field of nonlinear optics (NLO). Research on thiopyrimidine derivatives, which share a structural resemblance, indicates significant NLO properties. These findings suggest potential high-tech applications for similar pyrimidine compounds in optoelectronic devices (Hussain et al., 2020).

Synthesis of Other Compounds

4-(Benzyloxy)-6-chloropyrimidine serves as a key intermediate in the synthesis of various compounds. A study details the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, starting from a related compound, 4,6-dichloro-2-(methylthio)pyrimidine. This synthesis process involves multiple steps, including the use of benzyloxide, indicating the versatility of pyrimidine compounds in chemical synthesis (Kalogirou & Koutentis, 2020).

Dehydrating and Desulfhydrylating Agents

Certain chloropyrimidine derivatives, closely related to 4-(Benzyloxy)-6-chloropyrimidine, have been found effective as dehydrating and desulfhydrylating agents. This application is significant in the preparation of various chemical compounds, such as carbodiimides and nitriles, indicating the potential of 4-(Benzyloxy)-6-chloropyrimidine in similar applications (Kondo et al., 1981).

Antioxidant and Radioprotective Activities

A novel pyrimidine derivative, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydro pyrimidine-5-carboxylate, was synthesized and evaluated for its in vitro antioxidant activity. It showed promising results in reducing oxidative stress caused by ionizing radiation, suggesting potential radioprotective properties for similar compounds (Mohan et al., 2014).

Safety And Hazards

This would involve detailing the compound’s toxicity, flammability, and other hazards. It may also include handling and disposal recommendations .

properties

IUPAC Name

4-chloro-6-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDXFVQZZGSEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626774
Record name 4-(Benzyloxy)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-6-chloropyrimidine

CAS RN

405930-65-6
Record name 4-(Benzyloxy)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzyloxy)-6-chloropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 3 ml of tetrahydrofuran was suspended 0.12 g of sodium hydride (60% in oil), to which 0.5 ml of a tetrahydrofuran solution containing 0.22 g of benzyl alcohol was slowly added dropwise with stirring at room temperature. The mixture was stirred at room temperature for 20 minutes and then cooled to 0° C., to which 0.5 ml of a tetrahydrofuran solution containing 0.3 g of 4,6-dichloropyrimidine was slowly added dropwise, followed by stirring at 0° C. for 1.5 hours and then further stirring at room temperature for 4.5 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution and extracted three times with chloroform. The chloroform layers were combined, washed with water, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.43 g of 4-chloro-6-benzyloxypyrimidine.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Quantity
0.22 g
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NA Al-Masoudi, YA Marich, NJ Al-Salihi… - … für Naturforschung B, 2014 - degruyter.com
… 2-Amino-4-benzyloxy-6-chloropyrimidine (3) has been selected as a key intermediate for the synthesis of new azo-pyrimidine derivatives, aiming at the evaluation of their anti-HIV …
Number of citations: 8 www.degruyter.com
NA Al-Masoudi, BA Saeed, DS Ali, RS Alias… - Chemistry & Biology …, 2016 - cbijournal.com
A new series of 2-amino-4-benzyloxy-6-(2-fluorophenyl) pyrimidine derivatives (14-22) were synthesized via Suzuki-Miyaura cross-coupling reaction, with the aim of developing novel …
Number of citations: 8 www.cbijournal.com
NA Al-Masoudi, YA March, JJ Al-Ameri, DS Ali… - Chemistry & …, 2016 - academia.edu
A new series of 2-amino-4-benzyloxy-6-(2-fluorophenyl) pyrimidine derivatives (14-22) were synthesized via Suzuki-Miyaura cross-coupling reaction, with the aim of developing novel …
Number of citations: 8 www.academia.edu

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